molecular formula C12H26O2Si B1198934 Trimethylsilyl nonanoate

Trimethylsilyl nonanoate

Cat. No.: B1198934
M. Wt: 230.42 g/mol
InChI Key: ISTGUORKGWWKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Trimethylsilyl (B98337) Esters within Organosilicon Chemistry

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds, which exhibit properties distinct from their purely organic counterparts. wikipedia.orgrsc.org Within this broad field, silyl (B83357) esters represent a crucial class of compounds characterized by a silicon atom bonded to a carboxylate oxygen (Si-O-C=O). These molecules are frequently synthesized as derivatives of carboxylic acids. researchgate.net

The formation of a trimethylsilyl ester, such as trimethylsilyl nonanoate (B1231133), from its parent carboxylic acid, nonanoic acid, dramatically alters the molecule's physical properties. wikipedia.org The replacement of the acidic hydrogen with a bulky, non-polar trimethylsilyl group eliminates the capacity for hydrogen bonding. wikipedia.org This change significantly reduces intermolecular forces, leading to increased volatility and solubility in nonpolar organic solvents—properties that are essential for specific analytical techniques. rsc.orgwikipedia.org

The synthesis of trimethylsilyl esters is typically achieved through silylation, a reaction where a silylating agent provides the TMS group. Common reagents for this purpose include trimethylsilyl chloride (TMSCl) and powerful silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS). wikipedia.orggoogle.comunipi.it These reactions are often high-yielding and proceed under mild conditions, making silyl esters readily accessible intermediates in both laboratory and industrial settings. researchgate.netcore.ac.uk While historically considered too unstable for broad use as protecting groups, their unique reactivity makes them powerful transient intermediates for synthesizing other functional groups like amides and esters. nih.govthieme-connect.com

Foundational Principles of Trimethylsilyl Group Reactivity

The utility of trimethylsilyl nonanoate is rooted in the fundamental reactivity of the trimethylsilyl (TMS) group. The TMS group, composed of a central silicon atom bonded to three methyl groups (–Si(CH₃)₃), is valued for its unique electronic and steric properties. wikipedia.org The silicon-carbon (Si-C) bonds are stable, while the silicon-oxygen (Si-O) bond in a silyl ester is notably strong but also susceptible to cleavage under specific conditions. wikipedia.org

The TMS group primarily functions as a protecting group for reactive functionalities like alcohols, amines, and, in this case, carboxylic acids. wikipedia.orgbeilstein-journals.org By temporarily replacing an active proton, the TMS group renders the functional group inert to certain reaction conditions, allowing chemical transformations to occur elsewhere in the molecule. wikipedia.org The steric bulk of the TMS group, while less than other silyl groups like triisopropylsilyl (TIPS), can influence the stereochemical outcome of reactions. beilstein-journals.orgnih.gov

The reactivity of the TMS group is characterized by two key processes:

Protection (Silylation): This involves the reaction of a functional group (like the carboxylic acid of nonanoic acid) with a silylating agent, such as trimethylsilyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. wikipedia.orgvaia.com

Deprotection: The Si-O bond of the silyl ester is stable under neutral and anhydrous conditions but can be readily cleaved. Deprotection is commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic aqueous conditions to regenerate the original carboxylic acid. wikipedia.org This controlled removal is a cornerstone of its utility as a protecting group.

This balance of stability and controlled reactivity allows chemists to strategically introduce and remove the TMS group, making trimethylsilyl esters like this compound versatile tools in multi-step organic synthesis. benthamdirect.comresearchgate.net

Strategic Importance of this compound in Contemporary Organic and Analytical Chemistry

The strategic importance of this compound stems from its dual utility in both organic synthesis and advanced analytical chemistry. Its unique properties make it an indispensable derivative for achieving specific research goals.

In organic synthesis , this compound serves as a protected, activated intermediate. benthamdirect.com While simple silyl esters are often too labile for use as robust protecting groups throughout long synthetic sequences, they are frequently generated in situ to facilitate subsequent reactions. nih.govthieme-connect.com For example, the conversion of a carboxylic acid to its trimethylsilyl ester can be the first step in a one-pot reaction to produce ketones or amides. benthamdirect.comthieme-connect.com The silyl ester intermediate is more reactive towards certain nucleophiles than the free acid, enabling transformations that would otherwise be difficult. researchgate.net

The most significant and widespread application of this compound is in analytical chemistry , particularly in gas chromatography (GC) coupled with mass spectrometry (MS). nih.govmdpi.com Nonanoic acid, like other medium-chain fatty acids, is a polar, non-volatile compound, making it unsuitable for direct GC analysis. nih.govfoodb.ca The chemical derivatization of nonanoic acid to this compound is a critical sample preparation step that overcomes this limitation. researchgate.netmdpi.com The resulting silyl ester is significantly more volatile and thermally stable, allowing it to travel through the gas chromatograph without decomposition. wikipedia.org

This derivatization is fundamental to metabolomics research, where scientists analyze the profiles of small molecules in biological samples. mdpi.comnih.gov The detection of this compound by GC-MS allows for the sensitive and accurate quantification of nonanoic acid in complex matrices like plasma, tissue, or food samples. mdpi.comnih.gov Automated derivatization protocols have further enhanced the throughput and reproducibility of these analyses, solidifying the role of TMS derivatives in large-scale metabolic studies. nih.gov

The physicochemical and analytical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC NameThis compound nih.gov
CAS Number82326-11-2 nih.gov
Molecular FormulaC₁₂H₂₆O₂Si nih.gov
Molecular Weight230.42 g/mol nih.gov
Predicted Boiling Point245.5 ± 9.0 °C
Kovats Retention Index (Standard non-polar column)1355, 1358 nih.gov
Table 2: Key Electron Ionization (EI) Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio)Relative Intensity (%)Plausible Fragment IdentitySource
21533.6[M-CH₃]⁺ (Loss of a methyl group) nih.gov
11748.9McLafferty rearrangement fragment nih.gov
75100.0[(CH₃)₂SiOH]⁺ nih.gov
73-[Si(CH₃)₃]⁺ (Trimethylsilyl cation) mdpi.com

Delimitation and Core Objectives of Academic Research on this compound

Academic research focusing on this compound is highly specific and goal-oriented, primarily situated within the disciplines of analytical and synthetic chemistry. The core objectives are not to study the compound for its own sake, but to use it as a tool to answer broader scientific questions.

The primary objectives of research involving this compound include:

Method Development and Validation: A significant area of research is the development of robust and sensitive analytical methods for the detection and quantification of nonanoic acid and other fatty acids. lipidmaps.orgmdpi.com This involves optimizing derivatization protocols (e.g., reaction time, temperature, reagents like BSTFA or MSTFA) and GC-MS parameters (e.g., column type, temperature ramps, mass analyzer settings) to achieve the lowest possible limits of detection and highest accuracy in complex biological or environmental samples. unipi.itnih.govmdpi.com

Metabolomic and Biomarker Discovery: In metabolomics, this compound is a key derivative used to profile metabolic changes. mdpi.commdpi.com Research aims to identify and quantify nonanoic acid as part of a larger set of metabolites to discover biomarkers for diseases, understand biochemical pathways, or assess the metabolic response to external stimuli like toxins or dietary changes. nih.gov

Food Science and Aroma Profiling: Nonanoic acid and its esters can contribute to the flavor and aroma profiles of various foods. Research may involve the derivatization of food extracts to this compound to quantify the parent acid, helping to characterize food quality, authenticity, or spoilage. hmdb.ca

Elucidation of Synthetic Mechanisms: In organic synthesis, studies may investigate reactions where silyl esters like this compound are proposed as transient intermediates. thieme-connect.comresearchgate.net The goal is to understand the reaction mechanism, which can lead to the development of new, more efficient synthetic methodologies for creating complex molecules. researchgate.net

Research on this compound is therefore delimited to its function as a chemical derivative. It is a means to an end, enabling the precise measurement of its parent acid or facilitating a specific chemical transformation. The focus remains on improving analytical techniques and expanding the toolkit of synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

trimethylsilyl nonanoate

InChI

InChI=1S/C12H26O2Si/c1-5-6-7-8-9-10-11-12(13)14-15(2,3)4/h5-11H2,1-4H3

InChI Key

ISTGUORKGWWKMI-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Trimethylsilyl Nonanoate

Direct Esterification Approaches

Direct esterification, also known as trimethylsilylation, involves the direct reaction of nonanoic acid with a suitable silylating agent. This method is often favored for its atom economy and procedural simplicity.

Condensation Reactions Utilizing Silylating Agents

The most common method for the synthesis of trimethylsilyl (B98337) nonanoate (B1231133) is the direct condensation of nonanoic acid with a trimethylsilylating agent. Several reagents can achieve this transformation, with trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (B44280) (HMDS) being the most frequently employed.

CH₃(CH₂)₇COOH + (CH₃)₃SiCl + (C₂H₅)₃N → CH₃(CH₂)₇COOSi(CH₃)₃ + (C₂H₅)₃N·HCl

Hexamethyldisilazane (HMDS) offers an alternative route where the only byproduct is ammonia (B1221849), which is easily removed from the reaction mixture. This method can sometimes be performed without a catalyst, although acidic catalysts are often used to increase the reaction rate. The reaction is represented as:

2 CH₃(CH₂)₇COOH + ((CH₃)₃Si)₂NH → 2 CH₃(CH₂)₇COOSi(CH₃)₃ + NH₃

Other silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also highly effective for the silylation of carboxylic acids and can be used to prepare trimethylsilyl nonanoate, particularly for analytical purposes like gas chromatography. wordpress.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of silylating agent, catalyst, solvent, reaction temperature, and reaction time.

For the TMSCl method , the stoichiometry of the reactants is crucial. An excess of TMSCl and the amine base are often used to ensure complete conversion of the carboxylic acid. The choice of solvent can also influence the reaction; aprotic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) are commonly used. nih.gov

When using HMDS , the reaction can be sluggish and may require heating or the use of a catalyst to proceed at a reasonable rate. researchgate.net Catalysts such as trimethylsilyl chloride, iodine, or sulfonic acids can significantly accelerate the reaction. thescipub.com The removal of the ammonia byproduct, for instance by conducting the reaction under a stream of inert gas, can also help to drive the equilibrium towards the product.

The table below summarizes typical reaction conditions for the direct silylation of carboxylic acids, which are applicable to the synthesis of this compound.

Silylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Trimethylsilyl chloride (TMSCl)Triethylamine (B128534)Diethyl Ether0 to rt1 - 2>90
Hexamethyldisilazane (HMDS)None (neat)NoneReflux12 - 24Variable
Hexamethyldisilazane (HMDS)Iodine (catalytic)Nonert0.5 - 2>95
N,O-bis(trimethylsilyl)acetamide (BSA)NoneAcetonitrile601~95-100

Note: "rt" denotes room temperature. Yields are representative and can vary based on the specific substrate and reaction scale.

Mechanistic Insights into Direct Trimethylsilylation of Carboxylic Acids

The mechanism of direct trimethylsilylation of a carboxylic acid like nonanoic acid depends on the silylating agent used.

With trimethylsilyl chloride (TMSCl) in the presence of a base, the reaction proceeds through a nucleophilic acyl substitution pathway. The base first deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl. The chloride ion is displaced as a leaving group, and the reaction is driven forward by the formation of the stable trialkylammonium chloride salt.

In the case of hexamethyldisilazane (HMDS) , the reaction is thought to proceed via activation of the Si-N bond. In the absence of a catalyst, the carboxylic acid protonates the nitrogen atom of HMDS, making the silicon atom more electrophilic and susceptible to attack by the carboxylate. When a catalyst like iodine is used, it is proposed that the catalyst polarizes the Si-N bond in HMDS, creating a more reactive silylating species. nist.gov

Indirect Synthesis via Precursor Modification

Indirect methods for the synthesis of this compound involve the initial conversion of nonanoic acid into a more reactive derivative, which is then treated with a trimethylsilyl donor.

Transesterification Pathways Involving Trimethylsilyl Donors

Transesterification offers a potential route to this compound from other esters of nonanoic acid, such as methyl nonanoate or ethyl nonanoate. This reaction involves the exchange of the alkyl group of the ester with a trimethylsilyl group. This can be achieved by reacting the alkyl nonanoate with a trimethylsilyl donor, such as a trimethylsilyl alcoholate (trimethylsilanolate) or by using silylating agents under conditions that favor ester exchange. While theoretically possible, this method is less commonly reported for the synthesis of simple trimethylsilyl esters compared to direct esterification.

Derivatization of Nonanoic Acid and its Derivatives

A more common indirect approach involves the conversion of nonanoic acid into a more reactive acyl derivative, such as an acid chloride or an anhydride (B1165640). This activated intermediate can then readily react with a trimethylsilyl nucleophile.

One such pathway involves the conversion of nonanoic acid to nonanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nonanoyl chloride is a highly reactive electrophile that can then be treated with a source of the trimethylsilyloxy group, such as sodium trimethylsilanolate ((CH₃)₃SiONa), to yield this compound.

CH₃(CH₂)₇COOH + SOCl₂ → CH₃(CH₂)₇COCl + SO₂ + HCl CH₃(CH₂)₇COCl + (CH₃)₃SiONa → CH₃(CH₂)₇COOSi(CH₃)₃ + NaCl

This two-step process can be advantageous when direct silylation is problematic, for example, with sensitive substrates, as the reaction of the acid chloride is typically fast and clean.

Another derivatization strategy involves the formation of a mixed anhydride. For instance, nonanoic acid can be reacted with trifluoroacetic anhydride to form a mixed anhydride, which can then be treated with a trimethylsilylating agent.

The table below outlines a representative indirect synthetic route.

PrecursorReagent 1IntermediateReagent 2Product
Nonanoic acidThionyl chlorideNonanoyl chlorideSodium trimethylsilanolateThis compound
Application of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in Derivatization Research

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile and potent silylating agent used extensively for the derivatization of compounds containing active hydrogens, such as carboxylic acids, alcohols, and amines. sigmaaldrich.com For the synthesis of this compound, BSTFA reacts with nonanoic acid to replace the acidic proton of the carboxyl group with a trimethylsilyl group. sigmaaldrich.com The by-products of this reaction, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference. sigmaaldrich.com

The reaction is generally rapid and can often be performed at room temperature, although heating is commonly applied to ensure complete derivatization, especially for less reactive or sterically hindered compounds. sigmaaldrich.com To enhance the silylating power of BSTFA, a catalyst such as trimethylchlorosilane (TMCS) is frequently added, typically at a concentration of 1%. sigmaaldrich.comrestek.com The addition of TMCS increases the reactivity of the reagent, enabling the derivatization of even moderately hindered functional groups. sigmaaldrich.com The general procedure involves dissolving the nonanoic acid sample in a suitable anhydrous solvent, adding an excess of the BSTFA reagent (with or without TMCS), and heating the mixture for a specified time to drive the reaction to completion. restek.comwordpress.com

Table 1: Typical Reaction Conditions for Silylation of Carboxylic Acids with BSTFA

ParameterConditionReference
ReagentBSTFA, often with 1% TMCS restek.com
Molar RatioAt least 2:1 (BSTFA to active hydrogen) sigmaaldrich.com
Temperature60-80 °C restek.comwordpress.comnih.gov
Time15-60 minutes restek.comwordpress.comnih.gov
SolventAcetonitrile, Dichloromethane, Pyridine (B92270) (or neat) restek.comnih.gov
Utilization of N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) for Trimethylsilylation

N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is another highly effective reagent for trimethylsilylation, capable of derivatizing all protic functional groups. sigmaaldrich.comsigmaaldrich.com It is often considered one of the most powerful silylating agents available for GC derivatization. sigmaaldrich.com A key advantage of MSTFA is that its primary by-product, N-methyltrifluoroacetamide, is even more volatile than the by-products of BSTFA. sigmaaldrich.com This higher volatility is particularly beneficial in trace analysis, as it further reduces the potential for chromatographic peaks from the reagent to overlap with those of the analytes. sigmaaldrich.com

The synthesis of this compound using MSTFA follows a similar procedure to that with BSTFA. The reaction involves mixing nonanoic acid with an excess of MSTFA in a sealed vial and heating to ensure a complete reaction. Like BSTFA, the derivatization power of MSTFA can be enhanced by the addition of a catalyst. sigmaaldrich.com For instance, the in-situ generation of trimethyliodosilane (TMSI) by adding ammonium (B1175870) iodide to MSTFA creates what is reported to be the most potent trimethylsilyl donor available. sigmaaldrich.com The reaction conditions are generally mild, and the procedure is straightforward, making MSTFA a preferred reagent for preparing volatile derivatives for GC-MS analysis. sigmaaldrich.com

Table 2: Typical Reaction Conditions for Silylation of Carboxylic Acids with MSTFA

ParameterConditionReference
ReagentMSTFA (can be used with catalysts like TMCS or NH4I) restek.comsigmaaldrich.com
Temperature60-100 °C
Time~60 minutes restek.com
SolventAcetonitrile, Pyridine (or neat) mdpi.com
Comparative Analysis of Silylating Reagents for Ester Formation

Both BSTFA and MSTFA are highly effective for the silylation of carboxylic acids to form trimethylsilyl esters. restek.com The choice between them often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the need to detect trace-level components.

Reactivity and Silylating Potential : The silylation potential of BSTFA is generally considered to be the same as that of MSTFA. researchgate.net Both are powerful enough to derivatize a wide range of functional groups, including the carboxyl group of nonanoic acid. restek.comsigmaaldrich.com The reactivity of both can be significantly increased by the addition of a catalyst like TMCS. sigmaaldrich.comrestek.com

By-products and Volatility : The primary distinction lies in their by-products. MSTFA's by-product, N-methyltrifluoroacetamide, is more volatile than the by-products of BSTFA. sigmaaldrich.com This makes MSTFA particularly advantageous for GC analysis, as it results in less interference, especially in the early part of the chromatogram where solvent and by-product peaks elute. sigmaaldrich.com

Application-Specific Performance : In some cases, the choice of reagent can be influenced by the presence of other functional groups or the molecular structure of the analyte. For instance, one study found that for sterically hindered compounds, BSTFA may provide better results, whereas MSTFA can facilitate the separation of isomers when used with semi-polar GC columns. nih.gov For the straightforward derivatization of a simple fatty acid like nonanoic acid, both reagents are expected to perform with high efficiency. restek.com However, for complex samples, MSTFA's cleaner baseline might be preferable. sigmaaldrich.com

Table 3: Comparative Features of BSTFA and MSTFA

FeatureBSTFAMSTFAReference
Silylating StrengthHighHigh (considered one of the strongest) sigmaaldrich.comresearchgate.net
By-product VolatilityHighVery High sigmaaldrich.comsigmaaldrich.com
Chromatographic InterferenceLowMinimal sigmaaldrich.comsigmaaldrich.com
Suitability for Sterically Hindered CompoundsOften preferredMay produce smaller analytical responses nih.gov
Common Catalyst1% TMCS1% TMCS, NH4I restek.comsigmaaldrich.com

Green Chemistry Principles and Biocatalytic Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net Biocatalysis, which utilizes enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. researchgate.netfao.org Compared to conventional chemical routes, biocatalytic processes offer numerous advantages, including mild reaction conditions (pH and temperature), high product purity, reduced waste formation, and high chemo-, regio-, and stereoselectivity. researchgate.netresearchgate.net Lipases are among the most widely used enzymes in biocatalysis due to their ability to catalyze a broad range of reactions on diverse substrates, making them ideal for the synthesis of esters. fao.org

Enzymatic Esterification of Nonanoic Acid Precursors

The synthesis of esters from nonanoic acid can be achieved through enzymatic esterification, a process that represents a green alternative to traditional acid-catalyzed methods. researchgate.net This reaction typically involves reacting nonanoic acid with an alcohol in the presence of a lipase (B570770) enzyme. researchgate.net Lipases function as effective biocatalysts by facilitating the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. mdpi.com

This biocatalytic approach avoids the harsh conditions, such as high temperatures and strong acid catalysts, that are characteristic of conventional esterification. nih.gov The use of enzymes like lipase from Thermomyces lanuginosus or Candida antarctica allows the reaction to proceed under mild conditions, which not only saves energy but also minimizes the formation of unwanted by-products. researchgate.netmdpi.com The high selectivity of enzymes often eliminates the need for complex protection and deprotection steps that are common in traditional organic synthesis. researchgate.net

Immobilized Enzyme Systems for Trimethylsilyl Ester Production

While the direct enzymatic synthesis of trimethylsilyl esters is not a widely documented mainstream application, the principles of enzymatic esterification can be extended to this area. A significant advancement in making biocatalysis industrially viable is the use of immobilized enzymes. mdpi.com Immobilization involves attaching the enzyme to a solid support material, which offers several key benefits:

Enhanced Stability : Immobilization often improves the operational stability of the enzyme, making it more resistant to changes in temperature and pH. mdpi.com

Process Simplification : It allows for the use of continuous reactor systems, such as packed-bed reactors, simplifying downstream processing and product purification. researchgate.netmdpi.com

Lipases have been successfully immobilized on various supports, including silica (B1680970), mesoporous materials, and polymers. researchgate.netnih.govmdpi.com For instance, lipase immobilized on hydrophobic modified hollow mesoporous silicon spheres demonstrated a catalytic efficiency 15 times higher than that of the free enzyme in an esterification reaction. nih.gov Such systems yield purer, colorless, and odorless products under mild conditions with lower energy input. researchgate.net

Table 4: Examples of Immobilized Lipase Systems for Ester Synthesis

Enzyme SourceSupport MaterialKey AdvantageReference
Candida sp. 99-125 LipaseHollow Mesoporous Silicon Spheres (HMSS-C8)15x higher catalytic efficiency; 98.7% conversion in 2h nih.gov
Burkholderia cepacia LipaseSilica XerogelEffective for transesterification; achieved 93-98% conversion mdpi.com
Thermomyces lanuginosus LipaseSilica (SiO2)High activity and stability over >40 reaction cycles researchgate.net
Candida antarctica Lipase B (Novozym 435)Macroporous acrylic resinHigh substrate specificity and reusability for octyl formate (B1220265) synthesis nih.gov

Process Intensification in Biocatalytic Synthesis

Process intensification refers to the development of innovative technologies to dramatically improve manufacturing processes, making them more efficient, sustainable, and cost-effective. nih.gov In the context of the biocatalytic synthesis of esters, several process intensification tools have been successfully applied to overcome the limitations of conventional batch processes, such as long reaction times and low yields. nih.govresearchgate.net

Two prominent techniques are ultrasound and microwave irradiation:

Ultrasound-Assisted Synthesis : The application of ultrasound (sonication) can enhance reaction rates by improving mass transfer between the reactants and the enzyme. The acoustic cavitation generated by ultrasound waves can also have a positive effect on the enzyme's activity. nih.govresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and energy consumption. researchgate.net Microwave-assisted synthesis can also improve enzyme stability compared to conventional heating methods and often leads to higher product recovery with fewer by-products. researchgate.netnih.gov

These intensification strategies can lead to enhanced reaction efficiency, shorter reaction times, and improved product conversion, making enzymatic ester synthesis a more competitive and greener alternative to traditional chemical methods. researchgate.net

Table 5: Process Intensification Techniques in Biocatalytic Ester Synthesis

TechniqueMechanism of ActionBenefitsReference
Ultrasound IrradiationEnhances mass transfer through acoustic cavitation.Increases reaction rate, improves conversion. nih.govresearchgate.net
Microwave IrradiationProvides rapid, uniform, and efficient heating.Reduces reaction time, decreases energy consumption, improves product recovery. nih.govresearchgate.net

Mechanistic Investigations of Trimethylsilyl Nonanoate Transformations

Radical Chemistry Involving the Trimethylsilyl (B98337) Moiety

The silicon-centered radical, or silyl (B83357) radical, is a key intermediate in a variety of synthetic transformations. The trimethylsilyl group can participate in these reactions, and understanding the generation, propagation, and mechanistic pathways of the corresponding silyl radicals is crucial.

Silyl radicals are typically generated through the homolytic cleavage of a silicon-hydrogen bond from a hydrosilane precursor. nih.gov The generation of the initial radical species that starts the chain reaction is known as initiation. Common methods for initiation include:

Thermal Initiators: Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), or organic peroxides can be decomposed thermally to generate carbon-centered radicals, which then abstract a hydrogen atom from a silane (B1218182) to produce the desired silyl radical. conicet.gov.ar

Photochemical Initiation: In the presence of UV light, ketones like benzophenone (B1666685) can be excited to a triplet state. mdpi.commdpi.com This excited state is capable of abstracting a hydrogen atom from a silane, yielding a ketyl radical and the reactive silyl radical. mdpi.com

Low-Temperature Initiation: The combination of triethylborane (B153662) (Et₃B) and trace amounts of oxygen is an effective system for initiating radical reactions at low temperatures, even down to -78 °C. conicet.gov.ar

Once generated, silyl radicals propagate through a chain reaction mechanism. conicet.gov.ar For instance, in a reduction reaction, the silyl radical might abstract an atom or group from the substrate (RZ) to form a new radical (R•). This new radical then abstracts a hydrogen atom from a silane molecule to give the final reduced product (RH) and a new silyl radical, which continues the chain. nih.gov

Recent methods for generating silyl radicals also include the electroreductive cleavage of strong silicon-chlorine bonds in chlorosilanes and the photo-induced homolytic cleavage of the silicon-boron bond in silylboronic esters. nih.govnih.govrsc.org

Tris(trimethylsilyl)silane, (Me₃Si)₃SiH or TTMSS, is a highly effective radical-based reducing agent and is considered a less toxic alternative to organotin compounds like tributyltin hydride. nih.govorganic-chemistry.org Its utility stems from a relatively low Si-H bond dissociation energy (approximately 351.5 kJ/mol), which allows it to act as an efficient hydrogen atom donor in radical chain reactions. researchgate.netresearchgate.net

TTMSS has been successfully employed in a wide array of reductive transformations, including dehalogenations, deoxygenations (Barton-McCombie reaction), decarbonylations, and reductive decarboxylations. conicet.gov.arnih.gov It is also a key reagent in radical-mediated hydrosilylation of carbon-carbon double and triple bonds, which typically proceeds with anti-Markovnikov regioselectivity. nih.gov These reactions can be carried out under mild conditions, often resulting in excellent yields and high selectivity. nih.govresearchgate.net

The versatility of TTMSS is demonstrated in its application in various reaction media, including water, where it can be used for the reduction of both hydrophobic and hydrophilic substrates. organic-chemistry.org

Transformation Type Substrate Example Conditions Product(s) Yield (%) Reference(s)
Decarbonylation Phenylseleno ester of a β-lactamTTMSS, AIBNDecarbonylated β-lactamGood nih.gov
Reductive Decarboxylation N-hydroxypyridine-2-thione esterTTMSSChiral cis-cyclopropane- nih.gov
Hydrosilylation Monosubstituted OlefinTTMSS, Initiator(TMS)₃Si-substituted alkaneGood nih.gov
Radical Cyclization 7-aza-8-bromooct-2-enoateTTMSS, AIBNtrans-piperidineup to 99:1 dr researchgate.net
Dehalogenation Organic HalideTTMSS, MechanoradicalsDehalogenated Alkane- organic-chemistry.org

This table presents a selection of reductive transformations facilitated by TTMSS, highlighting its broad applicability.

Radical-mediated reactions involving silyl species generally follow a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. nih.gov

Initiation: The reaction begins with the generation of a small number of silyl radicals, (Me₃Si)₃Si•, from a precursor like TTMSS using an initiator (e.g., AIBN or light). nih.gov

Propagation: This phase consists of a cycle of two or more steps that produces the product and regenerates the chain-carrying radical. In the reduction of an organic halide (RX), the propagation steps are:

The silyl radical abstracts the halogen atom from the substrate to form a stable trimethylsilyl halide and an alkyl radical (R•).

The alkyl radical (R•) then abstracts a hydrogen atom from a molecule of TTMSS, yielding the reduced alkane (RH) and regenerating the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. conicet.gov.arnih.gov This cycle repeats many times, leading to the conversion of the bulk of the starting material into the product.

Termination: The chain reaction ceases when two radical species combine, are disproportionated, or are trapped by an inhibitor.

A key feature of these reactions is the high rate constant for the addition of silyl radicals to unsaturated bonds, which forms the basis for hydrosilylation reactions. researchgate.net The initially formed silyl radical adds to a double or triple bond, creating a carbon-centered radical adduct, which then abstracts a hydrogen from the silane to yield the addition product and a new silyl radical to continue the chain. nih.gov

Organometallic Chemistry and Catalytic Cycles

The trimethylsilyl group plays a significant role in organometallic chemistry, both as a component of ligands that modify the properties of metal centers and as a participant in fundamental reaction steps like oxidative addition and reductive elimination.

The incorporation of trimethylsilyl (TMS) groups into ligands can profoundly influence the physical and chemical properties of the resulting transition metal complexes.

Solubility and Stability: Attaching TMS groups to ligands, such as cyclopentadienyl (B1206354) rings, can significantly enhance the solubility of metal complexes in nonpolar media like supercritical carbon dioxide (scCO₂). researchgate.net This effect is achieved without substantially altering the electronic, structural, or catalytic properties of the parent compound. researchgate.net The bulky nature of the TMS group can also be used to stabilize low-coordinate or low-valent metal centers by sterically shielding the metal from unwanted reactions. core.ac.ukresearchgate.net For example, the bulky bis(trimethylsilyl)amido ligand, [N{SiMe₃}₂]⁻, is widely used to prepare stable, monomeric complexes of various metals. researchgate.netescholarship.org

Reactivity and Conformation: The presence of a bulky but labile TMS group on a diene ligand can influence the formation and stability of its complexes with transition metals, as well as the conformation of the ligand itself. core.ac.uk In some cases, under specific conditions, the TMS group can be displaced in a process known as protodesilylation, which can be catalyzed by the metal center. core.ac.uk

Oxidative addition and reductive elimination are fundamental mechanistic steps in a vast number of catalytic cycles involving organosilicon compounds. psu.eduresearchgate.net

Oxidative Addition: In this process, a low-valent transition metal complex inserts into a covalent bond, such as a Si-H or Si-Si bond. psu.eduresearchgate.net This reaction increases the formal oxidation state and the coordination number of the metal center. For instance, a palladium(0) complex can react with a disilane (B73854) (R₃Si-SiR₃) to form a palladium(II) bis(silyl) complex. psu.edu The activation of Si-H bonds via oxidative addition to metal centers like nickel or rhodium is a crucial step in catalytic hydrosilylation. researchgate.netrsc.org

Reductive Elimination: This is the microscopic reverse of oxidative addition. acs.org Two ligands (e.g., an alkyl group and a silyl group, or two silyl groups) on a metal center couple and are eliminated from the coordination sphere, forming a new covalent bond (e.g., C-Si or Si-Si). rsc.org This process reduces the oxidation state and coordination number of the metal. Reductive elimination is often the product-forming step in catalytic cross-coupling and hydrosilylation reactions. rsc.org

The interplay between oxidative addition of a silane to a metal center and the subsequent reductive elimination of a silylated product forms the basis of many important catalytic transformations in organosilicon chemistry. psu.edursc.org The reversibility of the Si-Si bond activation through an oxidative addition-reductive elimination sequence has been demonstrated, highlighting the dynamic nature of these processes. psu.edu

Trimethylsilyl Chloride (TMSCl) as an Activating Agent in Metal-Mediated Syntheses

Trimethylsilyl chloride (TMSCl) serves as a crucial activating agent in a variety of metal-mediated synthetic transformations. nih.govresearchgate.net Its role extends beyond being a simple source of the trimethylsilyl group; it actively participates in reaction mechanisms, often by modifying the surface of metal catalysts or by facilitating the formation and solubilization of reactive organometallic intermediates. nih.govwikipedia.orgchemeurope.com

One of the primary functions of TMSCl is the activation of metal(0) powders, such as zinc, for oxidative addition reactions with organohalides. nih.govresearchgate.net Research using techniques like fluorescence lifetime imaging microscopy (FLIM) has revealed that TMSCl assists in the solubilization of organozinc intermediates from the surface of the zinc metal following oxidative addition. nih.gov This mechanistic role is critical for creating an efficient synthesis of organometallic reagents, which are pivotal for subsequent stoichiometric and catalytic reactions. nih.govresearchgate.net The activation process may involve the removal of inhibiting metal oxide layers from the powder's surface, allowing for more effective interaction with organic substrates. researchgate.net

In addition to activating bulk metals, TMSCl is integral in promoting reactions involving organometallic reagents. It has been found to be an essential promoter for the nucleophilic addition of organozinc halides to nitrones. researchgate.net In these contexts, TMSCl facilitates the desired bond formation and can also act as a protecting agent for newly formed functional groups, such as hydroxylamines. researchgate.net Similarly, TMSCl promotes coupling reactions between organozinc compounds and N,O-acetals, providing a pathway to synthesize various amino acid derivatives. researchgate.net The reagent is also employed in conjunction with phosphines to catalyze aza-Michael reactions of enones with carbamates. researchgate.net

The versatility of TMSCl is further demonstrated in its use for generating other reactive species in situ. For example, the reaction of TMSCl with alcohols can be used to produce anhydrous solutions of hydrochloric acid in alcoholic solvents, which are useful for the mild synthesis of esters. wikipedia.orgchemeurope.com The combination of TMSCl with a base like triethylamine (B128534) is a standard method for converting ketones and esters into trimethylsilyl enol ethers, which are key nucleophiles in many carbon-carbon bond-forming reactions. wikipedia.orgchemeurope.com

Table 1: Examples of Metal-Mediated Reactions Activated by TMSCl

MetalSubstrate(s)Reagent SystemProduct TypeReference(s)
ZincOrganohalidesZn(0), TMSClOrganozinc Reagents nih.govresearchgate.net
ZincNitrones, Organozinc HalidesZn, TMSClO-(trimethylsilyl)hydroxylamines researchgate.net
ZincN,O-Acetals, Organozinc CompoundsZn, TMSClAmino Acid Derivatives researchgate.net
CopperArenes, Sulfur, CuClLi, S, TMSCl, CuClCopper(I) Arenethiolate Complexes orgsyn.org

Acid-Catalyzed and Base-Catalyzed Processes

Lewis Acid Catalysis with Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly effective and versatile Lewis acid catalyst employed in a wide array of organic transformations. richmond.edu Its utility stems from its dual ability to function as both a potent Lewis acid and a silylating agent. richmond.edu This dual reactivity allows for one-pot tandem reactions, such as the in situ formation of a silyl enol ether followed by a Mukaiyama aldol (B89426) addition, which streamlines synthetic processes and avoids the need to isolate the nucleophilic intermediate. richmond.edu

TMSOTf-catalyzed reactions often proceed through the activation of an electrophile. For instance, in reactions with acetals, TMSOTf facilitates the formation of a highly reactive oxocarbenium ion intermediate. richmond.eduresearchgate.net This electrophilic species is then readily attacked by various nucleophiles, including silyl enol ethers, ketene (B1206846) silyl acetals, and allylic silanes. richmond.edunih.gov Studies on the ring-opening of semicyclic N,O-acetals have shown that TMSOTf effectively catalyzes the reaction, leading to the formation of 1,4- and 1,5-amino alcohols in high yields. nih.govresearchgate.net Mechanistic investigations using ¹H NMR have confirmed the formation of an O-trimethylsilylated ring-opened product as the initial species, supporting the proposed pathway involving an acyclic iminium ion intermediate. nih.gov

The catalytic power of TMSOTf has also been compared to other acids in cascade reactions. For example, it can mediate a one-pot epoxide rearrangement, addition, and intramolecular silyl-modified Sakurai (ISMS) cascade to produce dihydropyrans. acs.org In some systems, particularly those involving bismuth(III) triflate (Bi(OTf)₃), it is believed that an initial interaction between the Lewis acid and the substrate generates triflic acid (TfOH) in situ, which then acts as the primary catalyst. acs.org TMSOTf is also capable of cleaving tert-butyl esters to yield the corresponding carboxylic acid, demonstrating chemoselectivity as benzyl (B1604629) esters remain unaffected under the same conditions. researchgate.net

Table 2: Selected Reactions Catalyzed by Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

ElectrophileNucleophileProduct TypeKey IntermediateReference(s)
Acetal / KetoneSilyl Enol Etherβ-Hydroxy KetoneOxocarbenium Ion richmond.eduresearchgate.net
Semicyclic N,O-AcetalSilyl Enol Ether, Allylic SilaneAmino AlcoholAcyclic Iminium Ion nih.govresearchgate.net
Epoxide(Z)-δ-HydroxyalkenylsilaneDihydropyranAldehyde (from rearrangement) acs.org
tert-Butyl Ester- (Cleavage)Carboxylic Acid- researchgate.net

Protiodesilylation Reactions and Selective Cleavage of Si-C Bonds

Protiodesilylation, the replacement of a silyl group with a proton, is a fundamental transformation in organosilicon chemistry. scielo.br This reaction can be catalyzed by either bases or acids and is frequently used in synthetic sequences. researchgate.net For example, base-catalyzed protodesilylation of various organosilanes, including arylsilanes, can be achieved using potassium trimethylsilanolate (KOTMS) under mild conditions. researchgate.netorganic-chemistry.org This method shows good functional group tolerance. organic-chemistry.org Similarly, silver(I) catalysis has been employed for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. researchgate.netorganic-chemistry.org

While protiodesilylation often targets Si-heteroatom or Si-C(sp/sp²) bonds, the cleavage of the more inert Si-C(sp³) bond in unactivated tetraalkylsilanes presents a greater synthetic challenge due to its high stability. acs.orgacs.org However, methods have been developed to achieve this chemoselectively. One such method employs iodine tris(trifluoroacetate), which facilitates the cleavage of Si-C(sp³) bonds under mild conditions, from -50 °C to room temperature. acs.orgacs.org NMR experiments and DFT calculations suggest a concerted mechanism where an alkyl group is transferred from the silicon to the iodine(III) center, with concurrent formation of a Si-O bond, yielding an alkyl-λ³-iodane and a silyl trifluoroacetate. acs.orgacs.org

The stability of the Si-C bond is influenced by the molecular structure and reaction conditions. Quantum chemical calculations have been used to study strategies for suppressing Si-C bond cleavage during the polycondensation of organosilanes. rsc.org These studies indicate that the position of the silyl group on an aromatic ring and the presence of metal ions can significantly affect bond stability under basic conditions. rsc.org Inserting alkyl linkers between the silicon and an aryl group can also suppress cleavage. rsc.org The selective cleavage of Si-C bonds is synthetically valuable, as it allows organosilanes to be used as stable precursors that can later be converted into other functional groups, such as alcohols via Tamao-Fleming oxidation. acs.orgacs.org

Table 3: Reagents for Selective Cleavage of Silicon-Carbon Bonds

Bond TypeReagent/CatalystConditionsMechanistic FeatureReference(s)
Si-C(sp³) (unactivated)Iodine Tris(trifluoroacetate)-50 °C to RTConcerted alkyl transfer to I(III) acs.orgacs.org
Si-C(aryl)Potassium Trimethylsilanolate (KOTMS)Mild, DMSOBase-catalyzed protodesilylation researchgate.netorganic-chemistry.org
Si-C(alkynyl)Silver Nitrate (AgNO₃)CatalyticSilver(I)-catalyzed protiodesilylation researchgate.netorganic-chemistry.org
Si-C(aryl)Thiyl RadicalsVisible LightRadical chain mechanism nih.gov

Mechanism of Desilylation in Synthetic Sequences

Desilylation, the removal of a silyl protecting group, is a common and critical step in multistep organic synthesis. nih.gov The mechanism of desilylation varies significantly depending on the reagents and conditions employed, which are typically acidic, basic, or fluoride-mediated. total-synthesis.com This variability allows for the selective deprotection of different silyl ethers based on their steric and electronic properties. total-synthesis.com

Acid-Catalyzed Desilylation: Under acidic conditions, the cleavage of a silyl ether, such as the Si-O bond in trimethylsilyl nonanoate (B1231133), begins with the protonation of the ether oxygen atom. total-synthesis.com This step makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (e.g., water or an alcohol) or the conjugate base of the acid. total-synthesis.comrsc.org The reaction proceeds through a pentavalent silicon intermediate, leading to the cleavage of the Si-O bond and regeneration of the hydroxyl group. total-synthesis.comrsc.org A variety of acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH), can be used for this purpose. rsc.org

Base-Catalyzed Desilylation: In basic media, desilylation occurs via direct nucleophilic attack of a base, such as hydroxide, on the silicon atom. total-synthesis.com This attack also forms a pentacoordinate silicon intermediate, which subsequently collapses, breaking the Si-O bond to release the corresponding alkoxide. A final protonation step then yields the free alcohol.

Fluoride-Mediated Desilylation: The most common method for silyl ether deprotection involves a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). total-synthesis.comstackexchange.com The efficacy of this method is driven by the exceptionally high affinity of fluorine for silicon, resulting in the formation of a very strong Si-F bond. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom to form a hypervalent, pentacoordinate silicon intermediate. rsc.orgstackexchange.com This intermediate is less stable than the starting materials and readily breaks down, cleaving the Si-O bond to liberate the alcohol. total-synthesis.comstackexchange.com While TBAF is widely used, it is known to be basic; other sources like HF-pyridine complexes are also common. total-synthesis.comstackexchange.com

Table 4: Comparison of Desilylation Mechanisms for Silyl Ethers

ConditionKey ReagentInitial StepKey IntermediateDriving ForceReference(s)
AcidicH⁺ (e.g., HCl, TFA)Protonation of ether oxygenPentavalent silicon speciesActivation of Si by O-protonation total-synthesis.comrsc.org
BasicOH⁻Nucleophilic attack on siliconPentavalent silicon speciesNucleophilicity of the base total-synthesis.com
Fluoride-MediatedF⁻ (e.g., TBAF)Nucleophilic attack on siliconPentacoordinate silicateHigh Si-F bond energy total-synthesis.comrsc.orgstackexchange.com

Advanced Analytical Methodologies for Research on Trimethylsilyl Nonanoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of trimethylsilyl (B98337) nonanoate (B1231133). mdpi.comnih.gov It allows for the separation of the compound from complex mixtures and its subsequent identification and quantification based on its mass spectrum and retention time. nih.gov

The conversion of nonanoic acid to trimethylsilyl nonanoate is essential for GC-MS analysis. research-solution.com This process, known as derivatization or trimethylsilylation, replaces the active hydrogen in the carboxylic acid's hydroxyl group with a nonpolar trimethylsilyl group. sigmaaldrich.comfujifilm.com This modification reduces intermolecular hydrogen bonding, which in turn decreases the compound's boiling point and improves its thermal stability, preventing decomposition at the high temperatures used in the GC inlet and column. research-solution.com

Several reagents are employed for this purpose, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. research-solution.comenamine.netgreyhoundchrom.com The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.comfujifilm.com To enhance the derivatization efficiency for less reactive or sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added to the primary reagent. sigmaaldrich.comgreyhoundchrom.com For instance, a mixture of BSTFA with 1% TMCS is a powerful silylating agent used in many protocols. research-solution.comnih.gov The reaction is typically carried out by heating the dried analyte with the silylating reagent in a suitable solvent, such as pyridine (B92270), for a specific duration (e.g., 30-90 minutes) at temperatures ranging from 30°C to 80°C. research-solution.commdpi.commdpi.com It is crucial that the reaction is performed under anhydrous conditions, as the presence of water can deactivate the silylating reagent and decompose the resulting TMS derivatives. sigmaaldrich.comenamine.net

Table 1: Common Trimethylsilylation Reagents and Their Properties
ReagentAbbreviationKey FeaturesCommon Catalyst
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAWidely used, powerful silylating agent. Reacts rapidly with organic acids to give high yields. research-solution.comenamine.netTMCS research-solution.comsigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile, making it useful for trace analysis where reagent peaks might interfere with analytes. greyhoundchrom.commdpi.comTMCS thermofisher.com
N,N-Bis(trimethylsilyl)acetamideBSAOne of the most popular silylation reagents, reacts quickly with organic acids. research-solution.comTMCS
N-TrimethylsilylimidazoleTMSIParticularly effective for derivatizing hydroxyl groups and is highly selective. tcichemicals.comNot always required

For the analysis of this compound within highly complex biological or environmental matrices, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chromatographyonline.com This technique utilizes two columns with different stationary phases (e.g., nonpolar followed by polar) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the primary column and then re-injects them as sharp pulses onto the secondary column for a second, rapid separation. chromatographyonline.com

The result is a structured two-dimensional chromatogram that separates compounds based on two independent properties (e.g., volatility and polarity), greatly increasing peak capacity and resolving co-eluting compounds that would overlap in a 1D separation. chromatographyonline.com When coupled with a fast-acquisition detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS is a powerful tool for non-target screening and metabolomics, capable of separating and identifying hundreds or thousands of compounds, including TMS derivatives like this compound, in a single run. chromatographyonline.commdpi.com

The standard ionization method in GC-MS is electron ionization (EI). researchgate.net While EI produces reproducible, library-searchable mass spectra, it is a high-energy ("hard") technique that causes extensive fragmentation of molecules. nih.govresearchgate.net For trimethylsilyl derivatives like this compound, EI spectra are often dominated by low-mass ions characteristic of the TMS moiety, such as m/z 73 ([Si(CH₃)₃]⁺), while the molecular ion (M⁺) is frequently weak or entirely absent. mdpi.comresearchgate.net This can make unambiguous identification of an unknown compound challenging.

To overcome this limitation, softer ionization techniques like chemical ionization (CI) can be employed as an adjunct to EI. researchgate.net CI uses a reagent gas (e.g., methane (B114726) or ammonia) to produce reactant ions that transfer a proton to the analyte molecule, resulting in a protonated molecule ([M+H]⁺) or an adduct ion (e.g., [M+NH₄]⁺). researchgate.net This process imparts much less energy to the analyte, leading to significantly less fragmentation and a much more abundant ion at or near the molecular weight. researchgate.net This information is highly valuable for confirming the molecular mass of this compound and differentiating it from other compounds with similar fragmentation patterns.

Table 2: Comparison of Ionization Techniques for TMS Derivatives
TechniqueIonization TypeFragmentationMolecular Ion (M⁺) AbundancePrimary Use
Electron Ionization (EI)HardExtensive, rich fragmentation pattern. nih.govOften low or absent. mdpi.comresearchgate.netLibrary matching and structural elucidation from fragments. researchgate.net
Chemical Ionization (CI)SoftMinimal, dominated by [M+H]⁺ or adduct ions. researchgate.netHigh abundance of molecular-weight-related ions. researchgate.netMolecular weight determination and confirmation. researchgate.net

Trimethylsilyl derivatization is one of the most widely used sample preparation strategies in GC-MS-based metabolomics for the comprehensive profiling of primary metabolites, including organic acids, amino acids, and sugars. mdpi.comnih.gov In this context, endogenous nonanoic acid in a biological sample (e.g., plasma, urine, or tissue extract) is converted to this compound to enable its detection alongside hundreds of other metabolites. mdpi.comthermofisher.com

Research in this area has focused on optimizing and automating the derivatization process to improve throughput, reproducibility, and quantitative accuracy. mdpi.comnih.govmurdoch.edu.au Fully automated protocols using robotic autosamplers have been developed that perform the two-step derivatization (methoximation followed by trimethylsilylation) online, just prior to injection. mdpi.comthermofisher.com This approach minimizes the degradation of unstable TMS derivatives that can occur when samples are prepared in large batches and wait for analysis, leading to improved reproducibility and higher signal intensities for many metabolites. mdpi.comnih.gov Studies have also investigated and characterized the impact of the biological matrix on derivatization efficiency and quantitation, an issue known as the "matrix effect," which can cause signal suppression or enhancement. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

While GC-MS is ideal for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of compounds, including silyl (B83357) esters. acs.orgamericanpharmaceuticalreview.com It provides detailed information about the chemical environment of specific atomic nuclei within the molecule.

The characterization of a silyl ester like this compound involves the analysis of multiple nuclei. ¹H NMR provides information on the protons of the trimethylsilyl group (a sharp singlet typically appearing at δ 0.1–0.3 ppm) and the protons along the nonanoate alkyl chain. ¹³C NMR reveals the carbon skeleton of the ester.

Of particular importance for silyl esters is ²⁹Si NMR spectroscopy. acs.orgpsu.edu The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment and can confirm the formation of the silyl ester bond. For trimethylsilyl esters, the ²⁹Si chemical shift typically appears in the range of δ +10 to +20 ppm. uni-saarland.de Advanced NMR techniques such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be used to significantly enhance the signal of the low-abundance and less-sensitive ²⁹Si nucleus, reducing acquisition times. acs.org Furthermore, two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between the ¹H, ¹³C, and ²⁹Si nuclei, providing unambiguous proof of the compound's structure. osti.govmdpi.com

Table 3: Typical NMR Chemical Shifts for Trimethylsilyl Esters
NucleusTypical Chemical Shift (δ) Range (ppm)Information Provided
¹H0.1 - 0.3 (for Si-(CH₃)₃)Confirms presence of TMS group protons and provides data on the organic moiety.
¹³CVariesCharacterizes the full carbon skeleton of the molecule. acs.org
²⁹Si+10 to +20Highly characteristic of the silicon environment in the silyl ester. uni-saarland.de

Application of Solid-State NMR in Related Materials Research

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. While specific SS-NMR studies on crystalline this compound are not extensively documented in publicly available literature, the application of this technique to chemically related materials, such as other silyl esters, silane-modified surfaces, and polysiloxanes, provides a strong framework for understanding its potential in this compound research.

High-resolution solid-state ¹³C and ²⁹Si NMR spectroscopy are particularly valuable. rsc.org For instance, in the study of tetrakis(trimethylsilyl)silane (B1295357) (TTMSS), SS-NMR was instrumental in investigating its dynamic properties as a function of temperature. rsc.orgnih.gov Such studies can reveal phase transitions and changes in molecular motion within the solid state. rsc.org

In the context of materials containing silyl esters, ²⁹Si SS-NMR is a key tool. It can be used to monitor the synthesis of silyl esters through reactions such as the conversion of silanes with a Si-H functionality. cmu.edu The disappearance of Si-H signals and the appearance of new resonances in the ²⁹Si NMR spectrum confirm the formation of the silyl ester. cmu.edu The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom. For example, the substitution of a methoxy (B1213986) group for an ethyl group on a silicon atom can cause a significant downfield shift. researchgate.net The coordination of Lewis acids to silyl ethers also induces changes in the ²⁹Si chemical shift, typically a shift to a lower field. researchgate.net

Furthermore, SS-NMR is widely used to study the structure of silanes grafted onto surfaces, such as silica (B1680970). rsc.org This is highly relevant as this compound can be used in surface modification. ²⁹Si SS-NMR can distinguish between different bonding arrangements, for example, whether an organosilane is bonded to one, two, or three surface silanol (B1196071) groups. rsc.org The chemical shift of trimethylsilyl groups bonded to a silica surface is typically found to be slightly downfield compared to their solution-state shifts. rsc.org

The development of fast magic-angle spinning (MAS) techniques has significantly enhanced the utility of SS-NMR, particularly for ¹H detection. nih.gov Compounds like tetrakis(trimethylsilyl)silane are being explored as standards for setting up these advanced SS-NMR experiments due to their high signal-to-noise ratio. nih.gov These advanced methods could be applied to this compound to obtain high-resolution spectra and detailed structural information.

Table 1: Representative ²⁹Si SS-NMR Chemical Shift Ranges for Related Silicon Compounds

Silicon EnvironmentTypical Chemical Shift Range (ppm)Reference
R₃Si-HVaries with substituents cmu.edu
R₃Si-O-C(O)R' (Silyl Ester)-57 to -66 cmu.edu
Trimethylsilyl group on silica~10 rsc.org
Disilyne (RSi≡SiR)δ₁₁ = 364 ± 20; δ₂₂ = 221 ± 16; δ₃₃ = -350 ± 13 acs.org

This table is illustrative and specific shifts for this compound would require experimental determination.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are fundamental for the identification of functional groups within a molecule. They probe the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound's structure.

Vibrational Spectroscopic Signatures of Trimethylsilyl Esters

The vibrational spectrum of this compound is expected to be dominated by the characteristic absorptions of the ester group and the trimethylsilyl moiety.

Ester Group Vibrations:

The ester functional group gives rise to several strong and characteristic bands in the IR spectrum. spectroscopyonline.com The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically a very intense and sharp peak. spectroscopyonline.comlibretexts.org For saturated esters, this absorption is found around 1735 cm⁻¹. libretexts.org The presence of conjugation, such as an adjacent aromatic ring or a double bond, can lower this frequency to around 1715 cm⁻¹. libretexts.org

In addition to the C=O stretch, esters exhibit two strong C-O stretching vibrations in the region of 1300 to 1000 cm⁻¹. spectroscopyonline.comlibretexts.org These bands arise from the C-O single bonds within the ester linkage.

Trimethylsilyl Group Vibrations:

The trimethylsilyl (TMS) group also has characteristic vibrational modes. A strong band corresponding to the Si-(CH₃)₃ symmetric deformation is typically observed around 1250 cm⁻¹. researchgate.net Another key feature is the Si-C stretching vibrations, which usually appear as strong bands in the 840-750 cm⁻¹ region. researchgate.net Specifically, a strong band around 840 cm⁻¹ and another near 756 cm⁻¹ are characteristic of the trimethylsilyl group.

Alkyl Chain Vibrations:

The long nonanoyl alkyl chain will contribute C-H stretching vibrations in the 2850-2960 cm⁻¹ range and various bending and rocking modes at lower frequencies, which are characteristic of alkanes. libretexts.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information. While the C=O stretch is also observed in the Raman spectrum, it is often less intense than in the IR spectrum. americanpharmaceuticalreview.com Conversely, the C-C stretching modes of the alkyl chain and the Si-C bonds can be more prominent in the Raman spectrum. americanpharmaceuticalreview.com For long-chain fatty acid methyl esters, Raman spectroscopy has been used to study conformational isomerism. researchgate.netmdpi.com The C-H stretching region (2800-3000 cm⁻¹) in Raman spectra is also very informative for studying lipids and fatty acid chains. nih.gov For silyl-substituted alkynes, characteristic Raman signals have been observed in the 2150–2200 cm⁻¹ region. acs.org

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups present in this compound.

Table 2: Expected Vibrational Spectroscopic Signatures for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensityReference
Ester (C=O)Stretching~1735IRStrong, Sharp spectroscopyonline.comlibretexts.org
Ester (C-O)Stretching1300 - 1000IRStrong spectroscopyonline.comlibretexts.org
Trimethylsilyl (Si-(CH₃)₃)Symmetric Deformation~1250IRStrong researchgate.net
Trimethylsilyl (Si-C)Stretching840 - 750IRStrong researchgate.net
Alkyl Chain (C-H)Stretching2850 - 2960IR, RamanStrong libretexts.orgnih.gov

This table presents expected values based on analogous compounds. Actual peak positions and intensities for this compound must be determined experimentally.

Theoretical and Computational Chemistry Studies of Trimethylsilyl Nonanoate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.govarxiv.org These first-principles methods model the electronic distribution within a molecule, which governs its structure, stability, and how it interacts with other chemical species. ornl.govaspbs.com

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules, including esters and organosilicon compounds, due to its balance of computational cost and accuracy. numberanalytics.comacs.org DFT calculations are used to determine the distribution of electron density in a molecule, which is closely related to its surface reactivity. mdpi.com This approach allows for the calculation of various properties that describe a molecule's reactivity.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to predict chemical behavior. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net For a molecule like trimethylsilyl (B98337) nonanoate (B1231133), these values indicate its tendency to donate or accept electrons in a reaction. For instance, a comparison of charge distribution highlights significant differences between trimethylsilyl groups and analogous carbon groups (like tert-butyl), with the silicon-adjacent carbon atom showing a more negative charge, suggesting a push-pull electronic effect. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors for a Silyl (B83357) Ester System (Calculated via DFT) Note: This table provides a hypothetical example of typical DFT-calculated values for a silyl ester to illustrate the type of data generated in such studies. Specific values for trimethylsilyl nonanoate would require dedicated computation.

Descriptor Symbol Formula Illustrative Value (eV) Interpretation
Ionization Potential I -EHOMO 8.5 Energy required to remove an electron.
Electron Affinity A -ELUMO 1.2 Energy released when an electron is added.
Chemical Potential μ -(I+A)/2 -4.85 Tendency of electrons to escape.
Chemical Hardness η (I-A)/2 3.65 Resistance to change in electron distribution.
Electrophilicity Index ω μ2/(2η) 3.22 Measure of electrophilic character.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), provide a rigorous way to predict molecular properties and map out reaction pathways. rsc.orgresearchgate.net They are used to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of reactants, products, and transition states. researchgate.netwayne.edu

For trimethylsilyl esters, ab initio calculations can be employed to:

Determine Optimized Geometry: Find the most stable three-dimensional arrangement of atoms.

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be compared with experimental IR and Raman spectra to confirm structural assignments. researchgate.net

Map Potential Energy Surfaces: Explore the energy landscape of a reaction, identifying intermediates and the energy barriers between them, which is crucial for understanding reaction mechanisms. wayne.edu

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a reaction proceeds step-by-step is a central goal of chemistry. scielo.br Computational modeling allows chemists to visualize reaction mechanisms, identify short-lived intermediates, and characterize the high-energy transition states that control reaction rates. numberanalytics.comchemrxiv.org

Many reactions involving esters are facilitated by catalysts. nih.govnsf.gov Computational methods, particularly DFT, are extensively used to elucidate the mechanisms of these catalytic transformations. acs.orgnih.gov By calculating the Gibbs free energy of each species along a proposed reaction pathway (reactants, intermediates, transition states, and products), an energy profile can be constructed. nsf.govtuwien.at

This profile reveals critical information:

The Catalytic Cycle: A step-by-step depiction of how the catalyst interacts with the substrate. nsf.gov

The Role of the Catalyst: DFT studies can show that a catalyst's key role might be to activate the ester substrate rather than another reactant. nih.gov

For a hypothetical catalytic hydrolysis of this compound, calculations would identify the transition state for the nucleophilic attack on the carbonyl carbon and determine its energy barrier, providing a quantitative measure of the reaction's kinetic feasibility. crystalsolutions.eu

Table 2: Hypothetical Gibbs Free Energy Profile for a Catalyzed Ester Transformation Note: The values are illustrative, based on published DFT studies of ester catalysis, and represent the kind of data generated to map a reaction pathway. nih.govnsf.gov

Reaction Step Species Relative Gibbs Free Energy (kcal/mol) Description
1 Reactants (Ester + Catalyst) 0.0 Starting point of the reaction.
2 Transition State 1 (TS1) +9.9 Energy barrier for catalyst activation/coordination. nsf.gov
3 Intermediate 1 -5.2 Catalyst-ester complex formed.
4 Transition State 2 (TS2) +15.5 Rate-determining transition state for bond cleavage/formation. nsf.gov
5 Intermediate 2 -12.0 Post-reaction complex.
6 Products + Catalyst -25.0 Final products with regenerated catalyst.

While quantum mechanics focuses on static electronic structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. uni-greifswald.deplos.org This is particularly useful for flexible molecules like this compound, which has a long alkyl chain that can adopt numerous conformations. MD simulations provide insights into the dynamic behavior of the molecule, revealing which shapes are most common and how the molecule might change its conformation to bind to an enzyme or surface. mdpi.com

Key applications of MD for conformational analysis include:

Exploring Conformational Space: Identifying the different low-energy arrangements (conformations) of the molecule.

Analyzing Flexibility: Determining which parts of the molecule are most flexible, such as the nonanoate chain, versus more rigid parts. biorxiv.org

Simulating Environmental Effects: Modeling how the molecule's conformation changes in different solvents or when interacting with other molecules. scielo.br

Principal Component Analysis (PCA) of MD trajectories can be used to identify the dominant modes of motion within the molecule, simplifying the complex high-dimensional data into a more understandable picture of conformational change. plos.orgbiorxiv.org

Predictive Modeling for Rational Design in Organosilicon Chemistry

A major goal of modern chemistry is the rational design of new molecules with specific, desirable properties. hokudai.ac.jp Computational chemistry is central to this effort, allowing for the in silico design and screening of candidate molecules before undertaking costly and time-consuming synthesis. longdom.orgresearchgate.net This predictive approach is highly valuable in organosilicon chemistry for developing new materials, catalysts, and biologically active compounds. hokudai.ac.jpsustech.edu.cn

The process of rational design involves a feedback loop between computational modeling and experimental work:

Identify a Target Property: This could be enhanced catalytic activity, specific binding to a biological target, or improved material characteristics.

Computational Screening: A large library of virtual compounds, perhaps derivatives of this compound with different functional groups, is created. Computational methods like molecular docking or QSAR (Quantitative Structure-Activity Relationship) are used to predict which candidates are most likely to have the desired property. longdom.orgopenmedicinalchemistryjournal.com

In-Depth Modeling: The most promising candidates from the screening are subjected to more rigorous quantum chemical calculations (DFT, ab initio) to refine predictions of their properties and reactivity. researchgate.net

Synthesis and Testing: The top candidates identified through computation are then synthesized and experimentally tested to validate the theoretical predictions. sustech.edu.cn

Iterative Refinement: The experimental results are used to improve the computational models, leading to a new cycle of design and prediction. hokudai.ac.jp

This approach accelerates the discovery of novel, high-performance organosilicon compounds by focusing experimental efforts on the most promising candidates. hokudai.ac.jplongdom.org

Emerging Research Directions and Future Outlook for Trimethylsilyl Nonanoate Chemistry

Novel Synthetic Approaches and Catalyst Development

The synthesis of trimethylsilyl (B98337) nonanoate (B1231133) and related silyl (B83357) esters is evolving from classical methods towards more efficient, selective, and sustainable catalytic processes. Traditional synthesis often involves the reaction of nonanoic acid with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of trimethylsilyl chloride (TMCS). oup.com This method is effective for quantitative preparation and is widely used for creating derivatives for gas chromatography. oup.com

However, current research is focused on developing catalytic systems that minimize waste and operate under milder conditions. A significant advancement is the use of transition metal catalysts for the dehydrogenative coupling of carboxylic acids and silanes. For instance, a ruthenium carbonyl complex, Ru₃(CO)₁₂, in conjunction with ethyl iodide, has been shown to be an efficient catalyst system for the dehydrosilylation of various carboxylic acids, affording the corresponding silyl esters in high yields at 100°C in toluene. nih.gov This approach represents a departure from stoichiometric reagents, aligning with the principles of green chemistry.

Furthermore, iridium-based catalysts are being explored for the dehydrogenative silylation of carboxylic acids. unibocconi.it Research has shown that the choice of ancillary ligand on the iridium complex significantly influences catalytic activity, highlighting the potential for fine-tuning catalyst performance for specific substrates like nonanoic acid. unibocconi.it Another innovative strategy involves a modular approach using sequential transition metal catalysis, such as Ir(I)/Rh(I) or Rh(I)/Rh(I) systems, for the reductive C-H silylation of carboxylic acid derivatives. acs.orgnih.gov These methods offer pathways to more complex silicon-containing molecules where the silyl ester is a key intermediate.

Solvent-free synthesis is another promising direction. A highly practical method involves reacting carboxylic acids with HMDS under solvent-free and atmospheric conditions, sometimes with a catalytic amount of iodine. researchgate.net This process is advantageous due to its operational simplicity, low energy consumption, and minimal waste generation, as it often does not require chromatographic purification. researchgate.net

Synthetic Method Reagents/Catalyst Key Advantages Reference
Classical SilylationHexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMCS)Quantitative, well-established for GC derivatization oup.com
Ruthenium-Catalyzed DehydrosilylationRu₃(CO)₁₂ / Ethyl IodideCatalytic, good to high yields nih.gov
Iridium-Catalyzed DehydrosilylationIridium-NSiN complexesTunable reactivity based on ligands unibocconi.it
Solvent-Free SynthesisHMDS, Iodine (catalytic)Environmentally friendly, simple, no chromatography researchgate.net
Sequential Transition Metal CatalysisIr(I)/Rh(I) or Rh(I)/Rh(I) systemsAccess to complex silylated products acs.orgnih.gov

Integration with Advanced Separation Technologies

The primary application of trimethylsilyl nonanoate is to enhance the volatility and thermal stability of nonanoic acid for analysis by gas chromatography (GC). researchgate.netrestek.com The integration of this compound with advanced separation technologies revolves around optimizing these GC-based methods.

The choice of the GC stationary phase is critical for the effective separation of trimethylsilyl esters. While polyester (B1180765) liquid phases are generally unsuitable due to the hydrolytic instability of the silyl esters, non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5), have proven effective. oup.comresearchgate.net The development of new stationary phases with improved thermal stability and selectivity continues to be an active area of research, which will directly benefit the analysis of compounds like this compound.

A notable aspect of using trimethylsilyl esters in separation is their facile hydrolysis. This property can be exploited in preparative GC. After separation from a mixture in its derivatized form, this compound can be easily and rapidly hydrolyzed back to nonanoic acid, allowing for the recovery of the pure, underivatized acid. oup.com

Modern separation science also emphasizes high-throughput analysis. Automated derivatization protocols are being developed to improve the reproducibility and speed of silylation reactions prior to GC-MS analysis. nih.govresearchgate.net These automated systems minimize the degradation of unstable derivatives by reducing the time samples spend on an autosampler, a significant advantage for large-scale studies where this compound might be one of many analytes. nih.govresearchgate.net

Technology/Technique Application to this compound Benefit Reference
Gas Chromatography (GC)Primary analytical technique for separation.Enables analysis of the otherwise non-volatile nonanoic acid. researchgate.net
Non-Polar GC Columns (e.g., DB-5)Effective stationary phase for separating TMS esters.Good resolution and peak shape. researchgate.net
Preparative GCIsolation of pure this compound.Allows for subsequent recovery of pure nonanoic acid via hydrolysis. oup.com
Automated DerivatizationHigh-throughput sample preparation for GC-MS.Increased reproducibility, reduced derivative degradation. nih.govresearchgate.net

Expansion of Research Applications in Non-Clinical Omics Studies

In the realm of non-clinical "omics," particularly metabolomics and lipidomics, derivatization is a crucial step for the comprehensive analysis of metabolites using GC-MS. e-enm.org Trimethylsilylation is one of the most widely used derivatization techniques because it can be applied to a broad range of metabolite classes, including carboxylic acids, amino acids, sugars, and fatty acids. nih.gove-enm.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert polar, non-volatile metabolites into their corresponding volatile and thermally stable TMS derivatives. restek.com

This compound is the TMS derivative of nonanoic acid, a medium-chain fatty acid. Therefore, its formation and detection are integral to metabolite profiling studies that aim to quantify fatty acids and other small molecules in biological samples. e-enm.org For instance, in untargeted metabolomic analysis of biological fluids, the presence and concentration of this compound can provide insights into metabolic pathways involving fatty acid metabolism. nih.gov

The expansion of research applications in this area involves leveraging high-throughput, automated derivatization and injection systems to analyze large sample cohorts, which is common in metabolomics research. gcms.cz The development of robust, automated methods for creating TMS derivatives, including this compound, improves the consistency and reliability of data from large-scale studies, enabling more accurate biological interpretations. researchgate.net While much of metabolomics focuses on a wide array of compounds, the specific tracking of this compound can be relevant in studies related to gut microbiome activity, certain metabolic disorders, or in the analysis of food and beverage products where nonanoic acid may be a component.

Exploration in Materials Science and Green Chemical Technologies

The chemistry of silyl esters, including this compound, is finding new ground in materials science and green technology. The labile Si-O-C bond in silyl esters makes them attractive building blocks for creating degradable polymers. mdpi.comresearchgate.net

In materials science, poly(silyl ester)s are being investigated as hydrolytically degradable materials. researchgate.net The rate of degradation can be tuned by altering the steric bulk of the substituents on the silicon atom. researchgate.netrsc.org While research has often focused on polymers made from dicarboxylic acids, the incorporation of monofunctional fatty acids like nonanoic acid could serve to functionalize polymer backbones or act as chain-terminating agents, thereby controlling molecular weight and tuning the material's properties (e.g., hydrophobicity, flexibility). Silyl ester modification of polymers has been shown to improve mechanical properties, water resistance, and adhesion in coatings. gantrade.com

Another area of exploration is the chemical modification of highly permeable polymers like poly(1-trimethylsilyl-1-propyne) (PTMSP). nih.govnih.gov While direct functionalization with nonanoate has not been extensively reported, the general strategy of modifying such polymers to alter their properties, for example, for gas separation membranes, is an active field of research. nih.govnih.gov Attaching a nonanoate group via a silyl linkage could potentially modify the surface energy or free volume of the polymer.

From a green chemistry perspective, silyl esters serve as excellent protecting groups that can often be installed and removed under mild, waste-reducing conditions. acs.org For example, the use of catalytic, solvent-free methods for silyl ester synthesis aligns with the principle of waste prevention. researchgate.net Furthermore, the development of catalytic reductions of carboxylic acids to alcohols often proceeds through a silyl ester intermediate, using silanes as mild, environmentally benign reducing agents. rsc.org This positions silyl esters like this compound as key reactive intermediates in sustainable synthetic transformations. core.ac.ukthieme-connect.com

Field Potential Application of this compound Chemistry Significance Reference
Materials ScienceBuilding block for degradable poly(silyl ester)s.Creation of environmentally benign materials with tunable degradation rates. mdpi.comresearchgate.net
Materials ScienceFunctionalization of polymers (e.g., PTMSP).Modification of polymer properties for applications like gas separation. nih.govnih.gov
Green ChemistryUse as a transient protecting group.Avoids harsh reagents and reduces waste in multi-step syntheses. acs.org
Green ChemistryIntermediate in catalytic reductions.Enables the use of mild silane (B1218182) reductants for converting carboxylic acids to alcohols. rsc.org

Development of Next-Generation Trimethylsilyl Reagents for Specific Applications

The field of silylation is continuously evolving, with a drive to develop novel reagents that offer improved selectivity, stability, and reactivity. numberanalytics.com While general-purpose, highly reactive silylating agents like BSTFA and MSTFA are effective for broad-spectrum derivatization in omics studies, there is a growing interest in reagents with greater functional group selectivity. restek.com

Future research will likely focus on creating "smart" silylating agents that can selectively target specific classes of molecules within a complex mixture. For long-chain carboxylic acids like nonanoic acid, this could mean developing reagents that efficiently form silyl esters without reacting with other sensitive functional groups that may be present on more complex fatty acid structures (e.g., hydroxyl groups in ricinoleic acid). Research into catalysts that can direct silylation to specific positions on a molecule, such as the C-H silylation of pyridines or arenes, showcases the trend towards highly selective transformations. escholarship.orgrsc.org

Another direction is the development of silylating agents that introduce functionalities to enhance detection in analytical methods beyond standard GC-MS. For example, fluorinated silylating agents can improve detection sensitivity in mass spectrometry. numberanalytics.com While not a primary focus for a simple fatty acid like nonanoate, this trend could influence the development of multifunctional reagents.

The stability of the resulting silyl derivative is also a key consideration. While the lability of trimethylsilyl esters is useful for recovery, applications in materials or as long-lasting protecting groups may require more robust silyl groups. The development of hindered silylating agents (e.g., those forming t-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers) is well-established for alcohols, and similar principles could be applied to create more stable silyl esters for specific synthetic or material applications. wikipedia.org The future may see a larger toolkit of silylating agents, allowing chemists to choose a reagent that forms a silyl nonanoate derivative with a precisely tuned stability profile for the desired application.

Q & A

Q. What are the standard synthetic routes for preparing trimethylsilyl nonanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of nonanoic acid with trimethylsilanol in the presence of a catalyst (e.g., sulfuric acid or trimethylsilyl chloride). Optimization involves controlling reaction temperature (60–80°C), anhydrous conditions to prevent hydrolysis, and stoichiometric excess of the silylating agent to drive the reaction to completion. Purity can be enhanced via vacuum distillation or silica gel chromatography .

Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be reported?

Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is standard for volatile analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms structural integrity, with emphasis on chemical shifts for the silyl group (δ ~0 ppm for ¹H) and ester carbonyl (δ ~170 ppm for ¹³C). Report retention indices (GC), fragmentation patterns (MS), and spectral assignments .

Q. How should researchers assess the purity of this compound, and what impurities are commonly observed?

Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection or GC-MS. Common impurities include residual nonanoic acid, incomplete silylation byproducts, and hydrolyzed derivatives. Differential scanning calorimetry (DSC) can detect thermal degradation products. Ensure batch-to-batch consistency by reporting impurity thresholds (<1% w/w) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in metabolic flux data involving this compound as a precursor?

Discrepancies in precursor incorporation (e.g., higher acetate vs. nonanoate utilization in lipid biosynthesis) require kinetic isotope labeling studies. Use ¹³C or ²H-labeled this compound and track isotopic enrichment via LC-MS/MS. Compare time-course data with computational flux balance analysis to identify rate-limiting steps .

Q. How can this compound derivatization protocols be optimized for untargeted metabolomics in complex biological matrices?

Automated derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) improves reproducibility. Key parameters: reaction time (60–90 min), temperature (70–80°C), and anhydrous conditions. Validate using internal standards (e.g., deuterated fatty acids) and compare retention indices against reference libraries .

Q. What molecular mechanisms underlie this compound's interaction with lipid metabolic pathways, and how can these be experimentally validated?

Transcriptomic profiling (RNA-seq) of treated cell lines (e.g., hepatic stellate cells) can identify upregulated lipid catabolism genes (e.g., peroxisome proliferator-activated receptors). Pair with siRNA knockdowns to confirm pathway specificity. Surface plasmon resonance (SPR) assays quantify binding affinity to receptors like GPR119 .

Q. How do structural modifications of the trimethylsilyl group influence the compound's stability and bioactivity?

Compare hydrolysis rates of this compound with analogs (e.g., tert-butyldimethylsilyl) under physiological pH. Use accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Molecular dynamics simulations predict steric effects on enzyme-substrate interactions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use chemical-resistant gloves (nitrile), goggles, and fume hoods to avoid dermal/ocular exposure. Store at 0–6°C under inert gas (argon) to prevent moisture-induced hydrolysis. Dispose of waste via approved silylation quenching protocols (e.g., ethanol/water mixtures) .

Q. How can researchers address batch-to-batch variability in this compound for longitudinal studies?

Implement quality control (QC) checks using NMR and GC-MS to verify consistency. Include a reference standard (e.g., deuterated this compound) in each experiment to normalize instrumental variability. Document synthetic batches with detailed logs of catalysts and purification methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.